Cas no 22960-94-7 ((4-Chlorophenyl)(5-methoxy-2,3-dimethyl-1H-indol-1-yl)methanone)

(4-Chlorophenyl)(5-methoxy-2,3-dimethyl-1H-indol-1-yl)methanone is a synthetic indole-derived compound featuring a chlorophenyl and methoxy-substituted indole scaffold. Its structural design combines a methoxy group at the 5-position and methyl groups at the 2- and 3-positions of the indole ring, enhancing steric and electronic properties. The 4-chlorophenyl ketone moiety contributes to its potential reactivity and binding affinity, making it useful in medicinal chemistry and pharmaceutical research. This compound is of interest for its potential as an intermediate in the synthesis of biologically active molecules, particularly those targeting receptor modulation. High purity and well-defined structural characteristics ensure reproducibility in research applications.
(4-Chlorophenyl)(5-methoxy-2,3-dimethyl-1H-indol-1-yl)methanone structure
22960-94-7 structure
Product Name:(4-Chlorophenyl)(5-methoxy-2,3-dimethyl-1H-indol-1-yl)methanone
CAS No:22960-94-7
MF:C18H16ClNO2
MW:313.778143882751
CID:1092525
PubChem ID:825215
Update Time:2025-05-21

(4-Chlorophenyl)(5-methoxy-2,3-dimethyl-1H-indol-1-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • (4-Chlorophenyl)(5-methoxy-2,3-dimethyl-1H-indol-1-yl)methanone
    • (4-chlorophenyl)-(5-methoxy-2,3-dimethylindol-1-yl)methanone
    • SCHEMBL1101913
    • 1-(4-chlorobenzoyl)-5-methoxy-2,3-dimethylindole
    • DA-31946
    • 1-(4-Chlorobenzoyl)-5-methoxy-2,3-dimethyl-1H-indole
    • 22960-94-7
    • Methanone, (4-chlorophenyl)(5-methoxy-2,3-dimethyl-1H-indol-1-yl)-
    • Inchi: 1S/C18H16ClNO2/c1-11-12(2)20(17-9-8-15(22-3)10-16(11)17)18(21)13-4-6-14(19)7-5-13/h4-10H,1-3H3
    • InChI Key: SNVREIRUTHXNKB-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(N1C(C)=C(C)C2C=C(C=CC1=2)OC)=O

Computed Properties

  • Exact Mass: 313.08708
  • Monoisotopic Mass: 313.0869564g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 408
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 31.2Ų

Experimental Properties

  • PSA: 31.23

(4-Chlorophenyl)(5-methoxy-2,3-dimethyl-1H-indol-1-yl)methanone Pricemore >>

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Additional information on (4-Chlorophenyl)(5-methoxy-2,3-dimethyl-1H-indol-1-yl)methanone

Compound CAS No 22960-94-7: (4-Chlorophenyl)(5-methoxy-2,3-dimethyl-1H-indol-1-yl)methanone

The compound CAS No 22960-94-7, also known as (4-Chlorophenyl)(5-methoxy-2,3-dimethyl-1H-indol-1-yl)methanone, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound has garnered attention in recent years due to its unique structural properties and promising biological activities. Researchers have been actively exploring its potential in fields such as drug discovery, material science, and analytical chemistry.

Structural Analysis and Synthesis

The molecular structure of (4-Chlorophenyl)(5-methoxy-2,3-dimethyl-1H-indol-1-yl)methanone is characterized by a methanone group bridging a 4-chlorophenyl moiety and a 5-methoxy-substituted indole ring. The indole ring is further substituted with two methyl groups at the 2 and 3 positions, which introduces steric hindrance and potentially influences the compound's reactivity and solubility. The synthesis of this compound typically involves multi-step organic reactions, including Friedel-Crafts acylation or related methods, to assemble the complex structure. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of similar compounds, which could be adapted for this molecule.

Biological Activity and Applications

Emerging research highlights the potential of CAS No 22960-94-7 as a bioactive molecule. Studies have shown that it exhibits moderate to strong inhibitory effects on certain enzymes, making it a candidate for drug development. For instance, preliminary assays indicate its ability to modulate kinase activity, which is crucial in pathways associated with cancer and inflammatory diseases. Additionally, the compound's indole core is known to interact with various receptors, suggesting its potential as a lead compound in receptor-targeted therapies.

Chemical Properties and Stability

From a chemical standpoint, (4-Chlorophenyl)(5-methoxy-2,3-dimethyl-1H-indol-1-yl)methanone demonstrates good stability under standard laboratory conditions. Its aromaticity and conjugated system contribute to its resistance to oxidative degradation. However, exposure to strong acids or bases may lead to structural modifications. Recent studies have also explored its solubility profiles in different solvents, which are critical for formulation development in pharmaceutical applications.

Toxicological Considerations

Preliminary toxicological evaluations suggest that CAS No 22960-94-7 has a relatively low acute toxicity profile. However, chronic exposure studies are still needed to fully assess its safety profile. Regulatory agencies require comprehensive toxicokinetic data before this compound can be considered for therapeutic use.

Future Directions and Research Opportunities

The future of (4-Chlorophenyl)(5-methoxy-2,3-dimethyl-1H-indol-1-yll)methanone lies in further exploration of its biological activities and optimization for specific applications. Collaborative efforts between chemists and biologists could unlock new insights into its mechanism of action and therapeutic potential. Moreover, advancements in computational chemistry could aid in predicting the compound's behavior in complex biological systems.

In conclusion, CAS No 22960

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